4-(1H-imdazol-4-yl)piperidine
Description
The Significance of Imidazole (B134444) and Piperidine (B6355638) Heterocyclic Scaffolds in Medicinal Chemistry and Organic Synthesis
Heterocyclic compounds are fundamental to medicinal chemistry, with imidazole and piperidine moieties being particularly prominent. nih.govresearchgate.net These structures are considered "privileged scaffolds" because they can interact with a wide range of biological targets, leading to diverse pharmacological activities. mdpi.comresearchgate.net
The imidazole ring , a five-membered aromatic heterocycle with two nitrogen atoms, was first synthesized by Heinrich Debus in 1858. ijsrtjournal.comderpharmachemica.com Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to form multiple interactions with enzymes and receptors. nih.govresearchgate.net This versatility is demonstrated by its presence in essential natural molecules like the amino acid histidine, histamine (B1213489), and nucleic acids. nih.govjocpr.comhumanjournals.com In drug discovery, imidazole derivatives have been developed into a broad spectrum of therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, antifungal, and antiviral properties. nih.govajrconline.org The imidazole core is known to be a key component in drugs that inhibit kinases or bind to DNA, highlighting its importance in cancer therapy. mdpi.comijsrtjournal.com
The piperidine ring , a six-membered nitrogen-containing heterocycle, is one of the most common scaffolds found in pharmaceuticals. nih.gov Its saturated, sp³-hybridized nature allows for the creation of specific three-dimensional conformations, which is crucial for precise binding to biological targets. mdpi.com Piperidine derivatives are prevalent in numerous drug classes, including antipsychotics, analgesics, antihistamines, and agents for neurological disorders. researchgate.netontosight.ai The introduction of a piperidine scaffold into a molecule can advantageously modulate critical pharmacokinetic properties such as lipophilicity and metabolic stability. enamine.net Chiral piperidine scaffolds, in particular, are of great interest as they can enhance biological activity, selectivity, and pharmacokinetic profiles while potentially reducing toxicity. thieme-connect.comthieme-connect.com
The combination of these two scaffolds into a single molecule, such as 4-(1H-imidazol-4-yl)piperidine, represents a strategic approach in medicinal chemistry to merge the favorable biological and physicochemical properties of both rings. ontosight.ai
Table 1: Pharmacological Significance of Imidazole and Piperidine Scaffolds This table is interactive. You can sort and filter the data.
| Scaffold | Key Structural Features | Common Pharmacological Activities | Examples of Natural/Clinical Compounds |
|---|---|---|---|
| Imidazole | Five-membered aromatic ring; two nitrogen atoms; hydrogen bond donor/acceptor. nih.govajrconline.org | Anticancer, Antifungal, Antimicrobial, Anti-inflammatory, Antiviral. nih.govajrconline.org | Histidine, Histamine, Biotin, Metronidazole, Clotrimazole. ijsrtjournal.comnih.gov |
| Piperidine | Six-membered saturated ring; one nitrogen atom; conformational flexibility. nih.govmdpi.com | Antipsychotic, Analgesic, Antihistaminic, Antiviral, Anti-Alzheimer. researchgate.net | Melperone, Raloxifene. nih.govresearchgate.net |
Historical Context and Evolution of Research on Imidazole-Piperidine Conjugates
The exploration of imidazole-piperidine conjugates is rooted in the broader historical advancement of heterocyclic chemistry that gained significant momentum in the mid-20th century. Early research focused on the synthesis and characterization of individual imidazole and piperidine derivatives. derpharmachemica.commdpi.com The first synthesis of imidazole itself dates back to 1858. derpharmachemica.com
The concept of creating hybrid molecules by linking distinct pharmacophores emerged as a powerful strategy in drug design. The systematic synthesis of imidazole-piperidine conjugates represents a convergence of these two independent research streams, aiming to combine the therapeutic advantages of both moieties. The development of new synthetic methodologies, such as multicomponent reactions (MCRs), has facilitated the creation of libraries of complex molecules, including 1,4,5-trisubstituted 1-(4-piperidyl)-imidazoles. mdpi.comsemanticscholar.org
Early investigations into compounds containing both rings were often driven by the study of histamine and its analogues. Researchers sought to create molecules that could selectively target histamine receptors, leading to the synthesis of various imidazole-containing structures with different side chains, including those incorporating a piperidine ring. This line of inquiry led to the discovery of potent and selective ligands for these receptors. For instance, replacing the piperidine ring in certain compounds with a pyridine (B92270) ring was explored to create rigid analogues for structure-activity relationship studies. acs.orgresearchgate.net The synthesis of imidazopiperidine series for applications such as CCR5 antagonists for HIV treatment further illustrates the evolution of research in this area. nih.gov
Overview of Current Research Trajectories and Academic Interest in the 4-(1H-Imidazol-4-yl)piperidine Motif
The 4-(1H-imidazol-4-yl)piperidine motif, and its derivatives, are the subject of intense academic and industrial research, primarily due to their potent and selective activity at histamine receptors and their potential as central nervous system (CNS) active agents.
A major focus of research has been on the histamine H3 receptor . The compound 4-(1H-imidazol-4-ylmethyl)piperidine, a potent and selective H3 receptor agonist, exemplifies the interest in this scaffold. acs.org Derivatives are investigated as both agonists and antagonists. For example, a series of antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine template was identified that displayed low inhibition of crucial metabolic enzymes like CYP2D6 and CYP3A4, a significant advantage in drug development. nih.gov The replacement of the imidazole ring with a piperidine moiety has also been studied to develop non-imidazole H3-receptor antagonists, further highlighting the importance of the core structure in guiding ligand design. nih.gov
Another significant research trajectory involves the exploration of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives . A novel series of these compounds was found to act as selective delta-opioid receptor agonists. researchgate.netnih.gov Subsequent studies on these derivatives revealed potential anxiolytic and antidepressant-like effects in preclinical models, suggesting their therapeutic potential for treating neuropsychiatric disorders. nih.govebi.ac.uk
The academic interest in the 4-(1H-imidazol-4-yl)piperidine motif is driven by its proven utility as a versatile scaffold. It serves as a foundational structure for developing new chemical entities targeting a range of receptors and enzymes. Current research continues to explore modifications of this core structure to enhance potency, selectivity, and pharmacokinetic properties for various therapeutic targets. google.com
Table 2: Selected Research Findings on 4-(1H-Imidazol-4-yl)piperidine Derivatives This table is interactive. You can sort and filter the data.
| Derivative Name/Class | Target | Finding | Reference |
|---|---|---|---|
| 4-(1H-Imidazol-4-ylmethyl)piperidine | Histamine H3 Receptor | Identified as a potent and selective agonist. | acs.org |
| 4-[(1H-Imidazol-4-yl)methyl]piperidine Series | Histamine H3 Receptor / CYP450 Enzymes | Developed as H3 antagonists with reduced CYP2D6 and CYP3A4 inhibition. | nih.gov |
| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivatives | Delta-Opioid Receptors | Act as potent and selective delta-opioid agonists. | researchgate.netnih.gov |
| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivatives | CNS Activity | Showed potential anxiolytic and antidepressant-like effects in mice. | nih.govebi.ac.uk |
| Imidazopiperidine Series | CCR5 Receptor | Developed as CCR5 antagonists for potential HIV treatment. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1H-imidazol-5-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-3-9-4-2-7(1)8-5-10-6-11-8/h5-7,9H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDJCSXUAYKMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443316 | |
| Record name | 4-(1H-imdazol-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106243-23-6 | |
| Record name | 4-(1H-imdazol-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Derivatization Strategies for 4 1h Imidazol 4 Yl Piperidine and Its Analogues
Established Synthetic Routes and Reaction Conditions for the Core Structure
The construction of the 4-(1H-imidazol-4-yl)piperidine scaffold can be approached by forming the imidazole (B134444) ring on a pre-existing piperidine (B6355638) or by constructing the piperidine ring onto an imidazole-containing precursor. Various established chemical reactions are utilized for this purpose.
Nucleophilic Substitution Approaches for Heterocycle Formation
The formation of the imidazole ring often involves classical condensation and nucleophilic substitution reactions. One common strategy involves the reaction of an α-haloketone with an amidine. While specific examples for the direct synthesis of 4-(1H-imidazol-4-yl)piperidine are often proprietary, the principles can be applied using a piperidine-derived starting material. For instance, a protected 4-aminopiperidine (B84694) derivative can be transformed into a suitable nucleophile to react with precursors that build the imidazole ring.
Another approach involves the tandem cyclization of starting materials like chalcones and benzylamines, catalyzed by copper and iodine, which proceeds through C-C bond cleavage and a series of nucleophilic substitution and condensation steps to form 1,2,4-trisubstituted imidazoles. acs.org The reaction tolerates a variety of aryl and heteroaryl substitutions on the chalcone (B49325) and benzylamine (B48309) starting materials. acs.org
A plausible mechanism for such a transformation involves the addition of an amine to an imine, followed by rearrangement and air oxidation. acs.org Subsequent iodonium (B1229267) ion formation, intramolecular cyclization, and a final nucleophilic substitution by another amine molecule lead to the aromatized imidazole product. acs.org
Intramolecular and Intermolecular Cyclization Reactions for Piperidine Ring Construction
The construction of the piperidine ring is a cornerstone of heterocyclic synthesis, with numerous methods available. researchgate.netorganic-chemistry.org These strategies can be adapted to precursors containing an imidazole moiety to build the target scaffold.
Intramolecular Cyclization: Intramolecular reactions are a powerful tool for forming cyclic amines like piperidine. nih.gov Methods include:
Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a common strategy.
Radical Cyclization: Radical-mediated cyclization of unsaturated amines, such as 7-substituted-6-aza-8-bromooct-2-enoates, can produce 2,4-disubstituted piperidines. organic-chemistry.orgacs.org The diastereoselectivity of this reaction can be surprisingly enhanced by using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride. acs.org Cobalt-catalyzed radical cyclization of linear amino-aldehydes also yields piperidines in good yields. nih.govmdpi.com
Nucleophilic Addition: The intramolecular aza-Michael reaction, involving the addition of an amine to an α,β-unsaturated carbonyl compound, is another effective method for piperidine synthesis. mdpi.com
Alkene Amination: Oxidative amination of non-activated alkenes, catalyzed by gold(I) or palladium complexes, can form substituted piperidines by difunctionalizing a double bond. nih.gov A highly efficient one-pot synthesis of 3-azidopiperidines has been achieved through the intramolecular cyclization of unsaturated amines, which allows for the nucleophilic installation of an azide (B81097) moiety. acs.org
Intermolecular Cyclization: Intermolecular approaches assemble the piperidine ring from two or more separate fragments. Electroreductive cyclization using an imine and a terminal dihaloalkane (e.g., 1,4-dibromobutane) in a flow microreactor has been shown to be an efficient method for synthesizing piperidine derivatives. researchgate.netnih.gov This electrochemical method avoids the use of toxic or expensive reagents and can be scaled up for preparative synthesis. nih.gov
Table 1: Selected Cyclization Strategies for Piperidine Ring Synthesis
| Reaction Type | Key Reactants | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoates | Tris(trimethylsilyl)silane (TTMSS) | High trans diastereoselectivity (up to 99:1). | acs.org |
| Radical Cyclization | Linear amino-aldehydes | Cobalt(II) catalyst | Effective for various piperidines, though alkene by-product can form. | nih.govmdpi.com |
| Oxidative Amination | Non-activated alkenes, Amine | Gold(I) or Palladium(II) catalyst | Enantioselective synthesis possible with chiral ligands. | nih.gov |
| Electroreductive Cyclization | Imine, Terminal Dihaloalkane | Electrochemical flow microreactor | Green and efficient single-step synthesis. | researchgate.netnih.gov |
| Intramolecular Azidation | Unsaturated Amines | I2, NaN3 | One-pot synthesis of 3-azidopiperidines with anti-Markovnikov regioselectivity. | acs.org |
Multicomponent Reaction Strategies for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer a highly efficient route to complex molecules. researchgate.net They are particularly valuable in medicinal chemistry for rapidly generating libraries of structurally diverse compounds. researchgate.netdovepress.com While a specific MCR for the direct one-pot synthesis of 4-(1H-imidazol-4-yl)piperidine is not prominently reported, various MCRs that yield highly substituted piperidine or imidazole cores have been developed. nih.govrsc.org These strategies highlight the potential for assembling the target scaffold or its analogues. For example, a copper-catalyzed MCR involving an allene, an alkene, and trimethylsilyl (B98337) cyanide can produce polysubstituted tetrahydropyridines. rsc.org Similarly, MCRs are widely used to construct imidazole rings from aldehydes, diketones, and ammonia (B1221849) or primary amines under various catalytic conditions, including metal nanoparticles or ionic liquids. rsc.org The Ugi four-component reaction is another powerful tool that can be used to create complex heterocyclic systems. acs.org
Development of Novel Derivatization and Functionalization Strategies
Once the 4-(1H-imidazol-4-yl)piperidine core is synthesized, its properties can be modulated through functionalization of either the imidazole or the piperidine moiety. thieme-connect.com
Regioselective Modifications on the Imidazole Ring System
The imidazole ring possesses multiple sites for functionalization (N-1, C-2, N-3, C-4, C-5). Achieving regioselectivity is key to synthesizing specific analogues. Transition metal-catalyzed C-H functionalization has emerged as a powerful method for derivatizing existing imidazole rings without pre-functionalization. nih.govresearchgate.net
C-H Arylation: Direct C-H arylation allows for the introduction of aryl groups at specific positions. The reactivity of the C-H bonds in imidazole generally follows the order C2 > C5 > C4. nih.gov Palladium and copper co-catalyzed reactions have been successfully used for the C2-arylation of N-protected imidazo[4,5-b]pyridines, which are isosteres of benzimidazole (B57391). rsc.org The use of a (2-methoxyethoxy)methyl (MEM) protecting group on the N3-position of the imidazopyridine was shown to facilitate efficient C2-functionalization. rsc.org A general strategy for the sequential arylation of all three C-H bonds of an imidazole core has been developed, using a removable SEM (2-(trimethylsilyl)ethoxymethyl) protecting group to control regioselectivity. nih.gov
C-H Fluorination: Electrophilic fluorination can be directed to either the C5 or the more challenging C4 position of rationally designed imidazole derivatives. acs.org This is achieved through in situ deprotonation with a strong base followed by reaction with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI), with protecting group strategies enabling control over the regiochemical outcome. acs.org
Table 2: Examples of Regioselective Functionalization of the Imidazole Ring
| Reaction Type | Substrate Type | Reagents/Catalyst | Position Functionalized | Key Features | Reference |
|---|---|---|---|---|---|
| Direct C-H Arylation | N3-MEM-imidazo[4,5-b]pyridine | Pd(OAc)2, CuI, Cs2CO3, Aryl Iodide | C2 | MEM protecting group directs C2 functionalization. | rsc.org |
| Sequential C-H Arylation | N-SEM-imidazole | Pd catalyst, various aryl halides | C5, C2, C4 | SEM group allows for sequential arylation at all positions. | nih.gov |
| Electrophilic Fluorination | N-protected imidazole | LiTMP, N-Fluorobenzenesulfonimide (NFSI) | C5 or C4 | Protecting group strategy controls regioselectivity between C4 and C5. | acs.org |
| C-2-H Functionalization | 1-substituted imidazoles | Acylacetylenes, Aldehydes | C2 | Metal-free cascade reaction to install a (1,3-dion-2-yl)methyl group. | sci-hub.se |
Diversification and Functionalization of the Piperidine Moiety
N-Arylation: The formation of a C-N bond between the piperidine nitrogen and an aryl group is a common and crucial modification. tandfonline.com The Buchwald-Hartwig and Ullmann coupling reactions are the most prevalent methods for this transformation. tandfonline.com These reactions typically employ a palladium or copper catalyst, respectively, often in the presence of a specific ligand and a base. tandfonline.comresearchgate.net For example, N-arylation of piperidine has been achieved using copper catalysts with ligands like methyl-D-glucopyranoside or chloromethylated polystyrene resin. tandfonline.com These methods are used to synthesize a vast array of biologically active molecules, including inhibitors of the Na+/H+ exchanger-1 (NHE-1) researchgate.net and histamine (B1213489) H3 receptor antagonists. nih.gov
N-Alkylation/Acylation: Standard nucleophilic substitution reactions allow for the introduction of alkyl groups onto the piperidine nitrogen. Reductive amination with aldehydes or ketones is also a widely used technique. Acylation with acid chlorides or anhydrides provides the corresponding amides. These modifications are fundamental in structure-activity relationship (SAR) studies. For example, attaching a substituted aniline (B41778) amide to the piperidine nitrogen via a two-methylene linker yielded potent histamine H3 receptor antagonists. nih.gov A patent describes the reaction of 4-(1H-imidazol-4-yl)piperidine with various electrophiles to produce a range of derivatives. google.com
Table 3: Selected Reactions for Functionalization of the Piperidine Moiety
| Reaction Type | Reactants | Catalyst/Reagents | Solvent/Temp | Key Features | Reference |
|---|---|---|---|---|---|
| Ullmann C-N Coupling | Piperidine, Aryl Halide | Copper catalyst, Ligand (e.g., QCT), K2CO3 | DMSO, 110 °C | Effective for N-arylation of piperidine. | tandfonline.com |
| Buchwald-Hartwig Amination | Piperidine, Aryl Halide | Palladium catalyst, Ligand (e.g., phosphine-based) | Toluene, 100-150 °C | A general and widely used method for N-arylation. | tandfonline.com |
| Nucleophilic Substitution | 4-(1H-imidazol-4-yl)piperidine, 2-chloro-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline | None | Isoamyl alcohol, 120 °C | Direct coupling to form complex heterocyclic systems. | google.com |
| Linker Attachment | 4-[(1H-imidazol-4-yl)methyl]piperidine, Electrophile with linker | Standard coupling reagents | Various | Used to build histamine H3 receptor antagonists. | nih.gov |
Strategies for Incorporating Linker Chemistry in Conjugate Synthesis
The conjugation of 4-(1H-imidazol-4-yl)piperidine to other molecular entities, such as proteins or labels, often necessitates the use of linker chemistry. These linkers provide spatial separation and appropriate chemical functionality for attachment. The piperidine ring itself can serve as a versatile scaffold for the introduction of linkers.
One common strategy involves the functionalization of the piperidine nitrogen. For instance, N-alkenylated heterocycles can be synthesized using ketone electrophiles and T3P as a water scavenger under microwave irradiation. researchgate.net Another approach is the use of PROTAC (Proteolysis Targeting Chimera) linkers. For example, 2-(4-(Piperazin-1-yl)piperidin-1-yl)acetic acid and (R)-4-(1-(Pyrrolidin-3-ylmethyl)piperidin-4-yl)aniline serve as linkers in the synthesis of PROTAC degraders. medchemexpress.com Furthermore, Piperidin-4-amine-C5-O-C1-Thalidomide is an E3 ligase ligand-linker conjugate used in PROTAC synthesis. medchemexpress.com
The imidazole moiety also offers a site for linker attachment. For example, 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride is a fluorescent labeling reagent used for labeling amines. medchemexpress.com Cleavable linkers are also employed, which can be cleaved under specific conditions to release the active molecule. google.com These linkers are often based on a 4-aminobutanoate core that undergoes intramolecular lactamization at a pH greater than 8, cleaving an ester bond. google.com
The table below summarizes various linkers and their applications in the synthesis of conjugates involving piperidine and imidazole moieties.
| Linker Name | Application | Reference |
| 2-(4-(Piperazin-1-yl)piperidin-1-yl)acetic acid | PROTAC degrader synthesis | medchemexpress.com |
| (R)-4-(1-(Pyrrolidin-3-ylmethyl)piperidin-4-yl)aniline | PROTAC linker | medchemexpress.com |
| Piperidin-4-amine-C5-O-C1-Thalidomide | E3 ligase ligand-linker conjugate for PROTACs | medchemexpress.com |
| 4-(4,5-Diphenyl-1H-imidazol-2-yl)benzoyl chloride | Fluorescent labeling of amines | medchemexpress.com |
| 4-aminobutanoate-based cleavable linker | Solid-phase peptide synthesis and purification | google.com |
Methodologies for Stereochemical Control and Chiral Synthesis of Analogues
The biological activity of 4-(1H-imidazol-4-yl)piperidine analogues is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is crucial. Several strategies have been employed to control the stereochemistry of the piperidine ring.
One approach is the use of chiral auxiliaries. Evans oxazolidinones and Oppolzer's sultams can be used to control stereochemistry during the formation of the piperidine ring. smolecule.com Another method is enzymatic resolution, where lipases or esterases are used to enantioselectively hydrolyze racemic intermediates. smolecule.com
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral piperidines. Iridium catalysts with chiral ligands, such as P,N-ligands, have been successfully used for the asymmetric hydrogenation of substituted pyridinium (B92312) salts. mdpi.com This method often proceeds through an outer-sphere dissociative mechanism, where the stereochemistry is determined by the stereoselective protonation of an enamine intermediate. mdpi.com A recently discovered Ir−BDPP-catalyzed asymmetric hydrogenation has been used in a three-step synthesis of (S)-3-(4-fluorobenzyl)piperidine. acs.org
The diastereoselective Mannich reaction is another strategy for controlling stereochemistry. This reaction, between functionalized acetals and imines, allows for the control of stereocenters that are retained during subsequent reductive cyclization. mdpi.com Furthermore, a desymmetrization approach involving selective lactam formation has been developed for piperidine synthesis. mdpi.com
The following table highlights different methods for achieving stereochemical control in the synthesis of piperidine analogues.
| Method | Description | Reference |
| Chiral Auxiliary-Mediated Alkylation | Employs chiral auxiliaries like Evans oxazolidinones to direct stereoselective alkylation. | smolecule.com |
| Enzymatic Resolution | Uses enzymes such as lipases to separate enantiomers from a racemic mixture. | smolecule.com |
| Asymmetric Hydrogenation | Utilizes chiral catalysts (e.g., Ir-based) for the enantioselective reduction of prochiral precursors. | mdpi.comacs.org |
| Diastereoselective Mannich Reaction | Controls stereochemistry through a diastereoselective addition of an enolate to an imine. | mdpi.com |
| Desymmetrization | Involves the selective reaction of one of two enantiotopic groups in a prochiral molecule. | mdpi.com |
Optimization of Synthetic Approaches for Scalability in Research and Pre-clinical Development
Transitioning a synthetic route from laboratory scale to multi-kilogram production for pre-clinical studies presents significant challenges. Optimization of reaction conditions and process parameters is essential to ensure robustness, efficiency, and cost-effectiveness.
A key aspect of scalable synthesis is the selection of readily available and inexpensive starting materials. researchgate.net For instance, an efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt was developed using 1-benzylpiperidin-4-one and ammonia with Raney-Ni as a catalyst. researchgate.net This process benefits from short reaction times and high yields, making it suitable for large-scale manufacturing. researchgate.net
Microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating methods. orientjchem.org Optimization of microwave power and reaction time can significantly improve reaction rates and yields, often leading to a more eco-friendly process. orientjchem.org For example, the synthesis of substituted imidazoles has been optimized using a 2-factorial approach with microwave power and time as variables. orientjchem.org
Process optimization also involves minimizing the use of hazardous reagents and tedious purification steps like column chromatography. acs.orgrsc.org A robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate for crizotinib, was successfully scaled up to multi-kilogram quantities by optimizing the nucleophilic aromatic substitution, hydrogenation, and iodination steps. researchgate.net In another example, a difficult palladium-mediated coupling was replaced with a more scalable stepwise imidazole synthesis. acs.org
The table below provides examples of optimized synthetic approaches for piperidine and imidazole derivatives.
| Compound/Intermediate | Optimization Strategy | Key Advantages | Reference |
| Methyl piperidine-4-yl-carbamate p-TSA salt | Use of readily available starting materials, reductive amination with Raney-Ni | High yield, short reaction time, cost-effective | researchgate.net |
| Substituted Imidazoles | Microwave-assisted synthesis, optimization of power and time | Reduced reaction time, high yield, eco-friendly | orientjchem.org |
| 4-(4-Iodo-1H-pyrazol-1-yl)piperidine | Optimization of individual reaction steps (substitution, hydrogenation, iodination) | Successful multi-kilogram scale-up | researchgate.net |
| VEGFR Inhibitor Intermediate | Replacement of a problematic Pd-coupling with a stepwise imidazole synthesis | More scalable and robust process | acs.org |
Detailed Investigations of Chemical Reactivity and Transformation Pathways
Oxidation Reactions: Susceptibility and Products of the Imidazole (B134444) Ring
The oxidation of 4-(1H-imidazol-4-yl)piperidine and its derivatives can occur at several positions, with the imidazole ring being a primary site of metabolic oxidation. The piperidine (B6355638) nitrogen is also susceptible to oxidation. smolecule.com
The imidazole moiety, particularly in 4-substituted imidazoles, is a known substrate for cytochrome P450 (CYP) enzymes, which can lead to the inhibition of these enzymes. nih.gov This liability is a significant consideration in drug design. The oxidation typically occurs on the imidazole ring, although specific metabolic products for the parent compound are not extensively detailed in the provided literature. In related structures, such as 1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one, the piperidine nitrogen is noted as a potential site for oxidation. smolecule.com
The synthesis of substituted imidazoles can also proceed via the oxidation of precursor molecules. For instance, a one-pot method for creating 2,4(5)-disubstituted imidazoles involves the Kornblum oxidation of ketones using DMSO and catalytic HBr, followed by condensation with an aldehyde. acs.org While this is a formation reaction rather than a reaction of the imidazole itself, it highlights the stability of the imidazole core under these oxidative conditions once formed.
Reduction Reactions: Chemoselectivity for Piperidine and Imidazole Moieties
The reduction of heterocyclic systems containing piperidine and imidazole moieties requires careful selection of reagents to achieve chemoselectivity. The piperidine ring is typically formed by the reduction of a more unsaturated precursor, such as a pyridine (B92270) ring.
Catalytic hydrogenation is a common and effective method for this transformation. For example, the synthesis of key intermediates for various therapeutic agents often involves the hydrogenation of a substituted pyridine to the corresponding piperidine. researchgate.netmdpi.com This reduction is frequently accomplished using catalysts like Palladium on carbon (Pd/C) or Raney Nickel (Raney-Ni). mdpi.comresearchgate.net The reaction can be highly chemoselective; in the synthesis of alkoxy-piperidine derivatives, the pyridine part of a molecule was fully converted into a piperidine while an indole (B1671886) moiety in the same molecule remained aromatic. mdpi.com
Conversely, the imidazole ring is generally resistant to reduction under standard catalytic hydrogenation conditions that reduce pyridines. However, functional groups on the imidazole ring can be selectively reduced. For example, a nitro group on an imidazole ring can be reduced to an amine under anaerobic conditions, a reaction crucial for the biological activity of certain antimicrobial agents. smolecule.com
| Precursor Moiety | Reagent/Catalyst | Product Moiety | Selectivity/Conditions | Reference |
| Pyridine | Catalytic Hydrogenation (e.g., Pd/C, Raney-Ni) | Piperidine | High chemoselectivity, preserving other aromatic rings like indole. | mdpi.comresearchgate.net |
| Nitroimidazole | Anaerobic Conditions | Aminoimidazole | Selective reduction of the nitro group without affecting the imidazole ring. | smolecule.com |
Electrophilic and Nucleophilic Substitution Reactions on the Heterocyclic Systems
The dual nature of 4-(1H-imidazol-4-yl)piperidine allows for a rich variety of substitution reactions. The piperidine nitrogen acts as a potent nucleophile, while the imidazole ring can participate in both nucleophilic and electrophilic substitutions.
Nucleophilic Substitution: The secondary amine of the piperidine ring readily engages in nucleophilic substitution reactions. This is a cornerstone of its derivatization.
N-Alkylation and N-Acylation: The piperidine nitrogen can be functionalized through reactions with various electrophiles. For instance, it can be coupled with carboxylic acids or their activated derivatives (like acyl chlorides) to form amides. arkat-usa.orgresearchgate.net
N-Arylation: The formation of a C-N bond between the piperidine nitrogen and an aryl group is commonly achieved via transition metal-catalyzed reactions, such as the Ullmann or Buchwald-Hartwig couplings. tandfonline.com
Ring as Nucleophile: The imidazole ring itself can act as a nucleophile. In the synthesis of benzimidazole (B57391) derivatives, nucleophilic substitution using a benzimidazole and K2CO3 in DMF has been demonstrated. mdpi.com
Electrophilic Substitution: The electron-rich imidazole ring is susceptible to attack by electrophiles. While specific examples for 4-(1H-imidazol-4-yl)piperidine are sparse in the provided results, reactivity can be inferred from similar heterocyclic systems. For instance, the iodination of a pyrazole (B372694) ring, a close structural relative of imidazole, is a key step in some synthetic routes, suggesting that halogenation of the imidazole ring is a feasible transformation. researchgate.net
| Reaction Type | Ring | Reagent/Conditions | Product | Reference |
| N-Acylation | Piperidine | Acid Chlorides, TEA, THF | N-Acyl piperidine | arkat-usa.org |
| N-Arylation | Piperidine | Aryl Halides, Copper or Palladium catalyst | N-Aryl piperidine | tandfonline.com |
| Nucleophilic Substitution | Imidazole | Alkyl Halides, Base (e.g., K2CO3), DMF | N-Alkyl imidazole | mdpi.com |
| Iodination (inferred) | Imidazole | Iodinating agent | Iodo-imidazole derivative | researchgate.net |
Coupling Reactions and Advanced Functional Group Interconversions
Modern cross-coupling reactions provide powerful tools for the advanced functionalization of the 4-(1H-imidazol-4-yl)piperidine scaffold. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the accessible chemical space.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is used to form C-C bonds by coupling an organoboron compound with a halide. Borylated imidazoles can be subjected to Suzuki-Miyaura cross-coupling conditions to complete a modular synthesis of 2,4,5-trisubstituted imidazoles. scholaris.ca This approach was used to synthesize a library of kinase inhibitors. acs.org Similarly, a key step in the synthesis of Crizotinib involves a Pd-catalyzed Suzuki coupling reaction involving a substituted pyrazole-piperidine intermediate. researchgate.net
Buchwald-Hartwig and Ullmann Couplings: These reactions are paramount for the N-arylation of the piperidine moiety. Numerous transition metal catalysts, particularly copper and palladium, are employed to link the piperidine nitrogen with an aryl group via C-N bond formation. tandfonline.com
Functional Group Interconversions: Beyond coupling, various interconversions are used to modify the scaffold. A common strategy involves protecting the piperidine nitrogen with a Boc group, performing a transformation on another part of the molecule, and then deprotecting the amine for further reaction. nih.gov Reductive amination is another key transformation, used to attach the piperidine ring to other fragments via an aldehyde. nih.gov
| Coupling Reaction | Catalyst | Substrates | Bond Formed | Reference |
| Suzuki-Miyaura | Palladium (Pd) | Borylated Imidazole + Aryl Halide | C-C | acs.orgscholaris.ca |
| Buchwald-Hartwig | Palladium (Pd) | Piperidine + Aryl Halide | C-N | tandfonline.com |
| Ullmann Condensation | Copper (Cu) | Piperidine + Aryl Halide | C-N | tandfonline.com |
Mechanistic Elucidation of Catalyzed and Uncatalyzed Transformations
The mechanisms governing the reactions of 4-(1H-imidazol-4-yl)piperidine are rooted in the fundamental principles of heterocyclic and physical organic chemistry.
For aromatic nucleophilic substitution (ANS) reactions, where an amine acts as the nucleophile, the mechanism can be influenced by hydrogen bonding. conicet.gov.ar In aprotic solvents, kinetic studies have shown that biological amines can participate in a dimer nucleophile mechanism. The reaction proceeds through a zwitterionic σ intermediate, and the rate-determining step can involve the deprotonation of this intermediate by a second molecule of the amine nucleophile. conicet.gov.ar Ab initio density functional theory (DFT) calculations have been used to investigate the role of specific hydrogen bonding interactions in stabilizing the transition states of these reactions. conicet.gov.ar
In metal-catalyzed reactions, the mechanism is dictated by the catalytic cycle of the chosen metal. For instance, in the hydrosilylation of pyridines to piperidines, a key transformation in the synthesis of such scaffolds, mechanistic studies indicate that the reaction typically proceeds via a 1,4-hydrosilylation pathway. mdpi.com For palladium-catalyzed coupling reactions like the Suzuki-Miyaura, the cycle involves oxidative addition of the halide to the Pd(0) catalyst, transmetalation from the boron species, and reductive elimination to form the C-C bond and regenerate the catalyst. researchgate.net The choice of ligands on the metal catalyst is critical for achieving efficiency, stability, and selectivity in these cycles. mdpi.comtandfonline.com
Conformational Analysis and Advanced Structural Elucidation Techniques
Application of High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry, FTIR)
High-resolution spectroscopic methods are indispensable for the unambiguous structural confirmation of 4-(1H-imidazol-4-yl)piperidine and its derivatives. These techniques provide detailed information about the molecule's atomic composition, connectivity, and the chemical environment of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For derivatives of 4-(1H-imidazol-4-yl)piperidine, ¹H NMR and ¹³C NMR spectra provide definitive evidence of the molecular framework. In ¹H NMR, the chemical shifts and coupling constants of the protons on the piperidine (B6355638) and imidazole (B134444) rings, as well as any substituents, confirm their connectivity. For instance, the protons on the piperidine ring typically appear as complex multiplets in specific regions of the spectrum, while the imidazole protons resonate at characteristic downfield shifts. Two-dimensional NMR techniques, such as HSQC and HMBC, are used to establish correlations between protons and carbons, further solidifying the structural assignment. The microanalyses and the IR and NMR spectra have been shown to confirm the structure of compounds derived from 4-(1H-imidazol-4-yl)piperidine.
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, allowing for the determination of its molecular formula. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of 4-(1H-imidazol-4-yl)piperidine would show characteristic absorption bands for N-H stretching of the imidazole and piperidine rings, C-H stretching of the aliphatic and aromatic portions, and C=N and C=C stretching of the imidazole ring.
Table 1: Spectroscopic Data for a Derivative of 4-(1H-imidazol-4-yl)piperidine
| Technique | Key Observations | Reference |
| ¹H NMR | Signals corresponding to protons on the piperidine and imidazole rings, with specific chemical shifts and coupling constants confirming their connectivity. | |
| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including those in the piperidine and imidazole rings. | |
| Mass Spec | Determination of the molecular weight and confirmation of the elemental composition through high-resolution measurements. | |
| FTIR | Characteristic absorption bands for N-H, C-H, C=N, and C=C functional groups present in the molecule. |
X-ray Crystallography Studies for Solid-State Molecular Conformation and Intermolecular Interactions
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information about bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the molecule in the crystalline form. For derivatives of 4-(1H-imidazol-4-yl)piperidine, X-ray crystallography studies have been instrumental in understanding their molecular architecture.
These studies have shown that the piperidine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered rings. The imidazole group can be positioned either axially or equatorially on the piperidine ring. The specific orientation is influenced by the nature and position of other substituents on either ring.
Furthermore, X-ray crystallography reveals the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in the crystal lattice. For example, the N-H groups of the imidazole and piperidine rings can act as hydrogen bond donors, while the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. These interactions play a significant role in the physical properties of the compound, such as its melting point and solubility.
Table 2: Crystallographic Data for a Derivative of 4-(1H-imidazol-4-yl)piperidine
| Parameter | Observation | Reference |
| Crystal System | Monoclinic | |
| Piperidine Conformation | Chair | |
| Imidazole Orientation | Equatorial positioning can enhance π-stacking interactions. | |
| Intermolecular Interactions | Hydrogen bonding involving imidazole and piperidine N-H groups. |
Computational Chemistry Approaches for Understanding Conformational Landscapes and Dynamics
While X-ray crystallography provides a static picture of the molecule in the solid state, computational chemistry methods offer insights into its dynamic behavior and conformational preferences in different environments,
Pharmacological and Biological Activity Profiling and Mechanism of Action Studies
Enzyme Inhibition and Modulation Studies
While the 4-(1H-imidazol-4-yl)piperidine core is most famously associated with receptor-targeted ligands, its structural motifs are also integral to the design of various enzyme inhibitors. The imidazole (B134444) ring, in particular, is a known liability for its potential to inhibit Cytochrome P450 (CYP450) enzymes, a critical family of enzymes involved in drug metabolism. nih.gov However, structural modifications to this scaffold have successfully mitigated these effects.
Research into derivatives of the 4-(1H-imidazol-4-yl)piperidine scaffold has identified several key enzyme targets relevant to a variety of disease states.
Cytochrome P450: The 4-substituted imidazole moiety is a known structural feature that can lead to the inhibition of CYP450 isoenzymes. nih.gov Specifically, derivatives based on the 4-[(1H-imidazol-4-yl)methyl]piperidine template have been assessed for their inhibitory profiles against CYP2D6 and CYP3A4. nih.gov Strategic structural modifications have been shown to reduce this inhibitory activity, enhancing the drug-like properties of these compounds. nih.gov
Kinases in Cancer Progression: The broader benzimidazole (B57391) scaffold, which incorporates the imidazole ring, has been utilized to develop potent multi-kinase inhibitors for cancer therapy. nih.gov Derivatives have shown inhibitory activity against key kinases such as EGFR, HER2, CDK2, AURKC, and mTOR. nih.gov Furthermore, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives were designed as V600EBRAF inhibitors. nih.gov
Enzymes in Inflammation: Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been identified as novel anti-inflammatory agents. nih.gov These compounds exhibit inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The mechanism is linked to the modulation of the NF-κB signaling pathway. nih.gov
Glutaminyl Cyclase (QC): In the field of oncology, piperidine (B6355638) derivatives have been designed as inhibitors of glutaminyl cyclase isoenzyme (isoQC), which is upregulated in cancer and contributes to immune evasion. nih.gov
The mechanism of action for these enzyme-inhibiting derivatives often involves direct interaction with the enzyme's active site.
For the 2-(piperidin-4-yl)-1H-benzo[d]imidazole anti-inflammatory agents, Western blot analysis revealed that active compounds could restore the phosphorylation level of IκBα and modulate the protein expression of p65 NF-κB in LPS-stimulated cells. nih.gov This indicates that the compounds interfere with the signaling cascade that leads to the expression of pro-inflammatory mediators.
In the case of multi-kinase inhibitors, molecular docking studies suggest that derivatives like (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids establish multiple binding interactions within the active sites of target enzymes such as EGFR, HER2, and mTOR. nih.gov
For V600EBRAF inhibitors, virtual docking studies were performed to understand the plausible binding modes of the benzimidazole derivatives within the kinase domain. nih.gov
Receptor Interaction and Pharmacological Modulation
The 4-(1H-imidazol-4-yl)piperidine scaffold is a cornerstone in the development of ligands for histamine (B1213489) receptors and has been explored for its potential to interact with other G protein-coupled receptors (GPCRs).
The primary pharmacological characteristic of 4-(1H-imidazol-4-yl)piperidine and its analogues is their potent and often selective interaction with histamine receptors, particularly the H3 subtype.
Histamine H3 Receptor (H3R): The compound 4-(1H-imidazol-4-ylmethyl)piperidine has been identified as a potent and selective H3 receptor agonist. nih.govacs.org Conversely, the same 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold serves as a versatile template for the discovery of novel and potent histamine H3 receptor antagonists. nih.govresearchgate.net This dual potential highlights the scaffold's importance in modulating H3 receptor activity. The H3 receptor is primarily found in the brain and acts as an autoreceptor on histaminergic neurons, regulating the release of histamine and other neurotransmitters. wikipedia.org
Histamine H4 Receptor (H4R): While the focus has largely been on the H3 receptor, related compounds containing the imidazole moiety have also been investigated for H4 receptor activity. The H4 receptor is mainly expressed on cells of hematopoietic origin and is implicated in inflammatory and immunological processes. uni-regensburg.denih.gov N(G)-acylated imidazolylpropylguanidines, for example, have been found to be highly potent H4R agonists. uni-regensburg.de
| Compound Class/Derivative | Target Receptor | Observed Activity | Potency (Ki/IC50) |
|---|---|---|---|
| 4-(1H-imidazol-4-ylmethyl)piperidine | Histamine H3 | Agonist | Potent and Selective nih.govacs.org |
| Substituted 4-[(1H-imidazol-4-yl)methyl]piperidine | Histamine H3 | Antagonist | High Affinity nih.govresearchgate.net |
| 1-(4-((5-(azepan-1-yl)pentyl)oxy)phenyl)propan-1-one | Histamine H3 | Antagonist/Inverse Agonist | Ki: 30 nM semanticscholar.org |
| 1-(4-((6-(azepan-1-yl)hexyl)oxy)phenyl)propan-1-one | Histamine H3 | Antagonist/Inverse Agonist | Ki: 42 nM semanticscholar.org |
| N(G)-acylated imidazolylpropylguanidines | Histamine H4 | Agonist | Nanomolar Activities uni-regensburg.de |
| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivative (18a) | Delta-Opioid | Agonist | Ki: 18 nM nih.gov |
The structural features of 4-(1H-imidazol-4-yl)piperidine have prompted investigations into its derivatives' activities at other CNS receptor systems.
Opioid Receptors: A novel series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives has been identified as a class of selective delta-opioid agonists. nih.govnih.gov It is important to note the structural differences from the parent compound, including the phenyl group at the 4-position of the piperidine ring and the linkage through the 2-position of the imidazole. One potent derivative exhibited a Ki of 18 nM for the delta-opioid receptor and was over 258-fold selective against the mu-receptor. nih.gov
Dopamine (B1211576) Receptors: While direct evidence for the parent compound is limited, related structures have shown affinity for dopamine receptors. For instance, benzimidazole derivatives linked to a piperazine (B1678402) moiety have demonstrated high affinity for the D2 dopamine receptor. nih.govresearchgate.net Additionally, piperidine-based ligands have been developed as potent and selective antagonists for the D4 receptor subtype. mdpi.com
Serotonin (B10506) Receptors: The piperidine ring is recognized as a crucial scaffold for ligands targeting serotonin receptors, particularly the 5-HT1A receptor, which is an important target for antidepressants. semanticscholar.org The 3-(4-piperidyl)-1H-indole scaffold, for example, is known for its ability to inhibit the serotonin transporter (SERT). nih.gov
The functional activity of compounds based on the 4-(1H-imidazol-4-yl)piperidine scaffold is highly dependent on the specific substitutions made to the core structure.
Agonist Activity: The parent compound, 4-(1H-imidazol-4-ylmethyl)piperidine, is a potent H3 receptor agonist. nih.gov As mentioned, derivatives with a different core structure (4-phenyl-4-[1H-imidazol-2-yl]-piperidine) act as full agonists at the delta-opioid receptor. nih.gov
Antagonist Activity: The 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold is a well-established template for developing H3 receptor antagonists. nih.gov These antagonists block the action of histamine at the H3 autoreceptor, leading to increased release of histamine and other neurotransmitters in the brain, which is being explored for conditions like narcolepsy and cognitive disorders. wikipedia.org
Inverse Agonist Activity: The histamine H3 receptor exhibits high constitutive activity, meaning it can signal without being activated by an agonist. wikipedia.org Consequently, many compounds classified as H3 antagonists also function as inverse agonists, binding to the receptor to reduce its basal level of activity. wikipedia.org This is a key mechanism for H3R-targeted drugs like pitolisant. wikipedia.org This inverse agonism is considered crucial for their wake-promoting effects. consensus.app
Antiproliferative and Anticancer Investigations
Derivatives of 4-(1H-imidazol-4-yl)piperidine have demonstrated significant potential as anticancer agents, exhibiting efficacy against a variety of human tumor cell lines through diverse molecular mechanisms.
Efficacy Against Various Human Tumor Cell Lines
Research has shown that imidazole and piperidine derivatives possess cytotoxic effects against a range of cancer cell lines. For instance, a series of novel imidazole integrated 1,2,4-oxadiazoles coupled with piperazines were synthesized and evaluated for their cytotoxic effects against five distinct cancer cell lines: MDA-MB-231 (breast), MIA PaCa-2 (pancreatic), DU-145 (prostate), HEP-G2 (liver), and HCT-116 (colorectal). One compound, in particular, demonstrated significant antiproliferative activity with low IC50 values across all tested cell lines, while showing less cytotoxicity in normal human embryonic kidney epithelial cells (HEK-293T) nih.gov.
Another study focused on phenylacetamide-1H-imidazol-5-one variants reported a potent compound with cytotoxic IC50 values of 294 and 362 nM against HCT116 colon cancer and HL60 leukemia cell lines, respectively frontiersin.org. Furthermore, pyrimidin-4-yl-1H-imidazole derivatives have shown antiproliferative activities against A375P human melanoma and WM3629 cell lines, with some compounds exhibiting more potent activity than the well-known RAF inhibitor, Sorafenib nih.gov.
The table below summarizes the antiproliferative activity of selected imidazole-piperidine derivatives against various cancer cell lines.
| Compound Type | Cell Line | Cancer Type | Activity (IC50) | Reference |
| Imidazole-1,2,4-oxadiazole-piperazine hybrid (5w) | MDA-MB-231 | Breast | 7.51 ± 1.1 µM | nih.gov |
| MIA PaCa-2 | Pancreatic | 10.23 ± 1.2 µM | nih.gov | |
| DU-145 | Prostate | 12.89 ± 1.3 µM | nih.gov | |
| HEP-G2 | Liver | 25.43 ± 1.5 µM | nih.gov | |
| HCT-116 | Colorectal | 33.67 ± 1.4 µM | nih.gov | |
| Phenylacetamide-1H-imidazol-5-one (KIM-161) | HCT116 | Colon | 294 nM | frontiersin.org |
| HL60 | Leukemia | 362 nM | frontiersin.org | |
| Pyrimidin-4-yl-1H-imidazol-2-yl derivative (7a) | A375P | Melanoma | 0.62 µM | nih.gov |
| WM3629 | Melanoma | 4.49 µM | nih.gov |
Molecular Mechanisms Underlying Antiproliferative Effects
The anticancer activity of 4-(1H-imidazol-4-yl)piperidine derivatives is attributed to their ability to modulate various molecular pathways crucial for cancer cell survival and proliferation.
Protein Interaction and Kinase Inhibition:
A primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are key regulators of cell signaling pathways. For example, certain pyrimidin-4-yl-1H-imidazole derivatives have been identified as selective and potent inhibitors of CRAF, a protein kinase involved in the MAPK/ERK signaling pathway that is often dysregulated in cancer nih.gov.
Derivatives of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked with a sulfonamide moiety have been designed as V600E BRAF inhibitors. Several of these compounds exhibited strong inhibitory activity against the V600E mutated BRAF kinase, which is a common driver of melanoma and other cancers nih.gov. Another study highlighted that a phenylacetamide-1H-imidazol-5-one derivative, while not acting on tubulin or Src kinase, downregulated several other kinases, including members of the BRK, FLT, and JAK families, and suppressed signals of ERK1/2, GSK-3α/β, HSP27, and STAT2 frontiersin.org.
The epidermal growth factor receptor (EGFR) is another important target. A novel series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles showed a robust inhibitory effect against the EGFR wild-type enzyme . Furthermore, p21-activated kinase 4 (PAK4), a critical enzyme in cancer progression, has been targeted by 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives nih.gov.
Inflammasome Modulation:
The NLRP3 inflammasome, a multiprotein complex involved in the innate immune response, has been implicated in cancer development and progression rjpbr.comnih.gov. Dysregulation of the NLRP3 inflammasome is linked to various pathological conditions, including cancer rjpbr.com. Research has focused on developing inhibitors of the NLRP3 inflammasome. A pharmacophore-hybridization strategy was used to combine the structure of an acrylic acid derivative with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure, leading to the identification of promising NLRP3 inhibitors researchgate.net. These compounds were shown to inhibit NLRP3-dependent pyroptosis and IL-1β release researchgate.net. The mechanism of inhibition for some compounds involves preventing the ATPase activity of NLRP3, thereby keeping the inflammasome in an inactive state researchgate.net.
Antimicrobial and Antifungal Efficacy Studies
Compounds incorporating the 4-(1H-imidazol-4-yl)piperidine scaffold have also been investigated for their efficacy against a range of microbial pathogens.
Spectrum of Activity Against Bacterial and Fungal Species
Imidazole and piperidine derivatives have demonstrated a broad spectrum of antimicrobial activity. Studies have shown their effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal species.
For instance, a series of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive bacteria (Bacillus megaterium, Micrococcus spp.), Gram-negative bacteria (E. coli, P. aeruginosa), and several fungal species (A. flavus, Penicillium spp.), with some compounds showing good to moderate activity researchgate.net. Another study on piperidine-4-one derivatives reported potent antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans researchgate.net.
Hybrid compounds have also shown promise. Imidazole-triazole compounds exhibited activity against S. epidermis and E. Coli clinmedkaz.org. Furthermore, a series of piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety displayed good to excellent inhibition against agriculturally important fungi like Rhizoctonia solani and Verticillium dahliae nih.gov.
The table below provides a summary of the antimicrobial and antifungal activity of selected imidazole-piperidine derivatives.
| Compound Type | Microbial Species | Activity | Reference |
| 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Bacillus megaterium, Micrococcus spp. (Gram +) | Good to moderate | researchgate.net |
| E. coli, P. aeruginosa (Gram -) | Good to moderate | researchgate.net | |
| A. flavus, Penicillium spp. (Fungi) | Good to moderate | researchgate.net | |
| Piperidine-4-one derivative | Bacillus subtilis (Gram +) | Highly potent | researchgate.net |
| Candida albicans (Fungus) | Highly potent | researchgate.net | |
| Piperidine-4-carbohydrazide derivative (A13) | Rhizoctonia solani (Fungus) | EC50 = 0.83 µg/mL | nih.gov |
| Verticillium dahliae (Fungus) | EC50 = 1.12 µg/mL | nih.gov |
Exploration of Antimicrobial Mechanisms
The antimicrobial mechanisms of imidazole-containing compounds are multifaceted. A primary mode of action, particularly in fungi, is the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane nano-ntp.com. Disruption of this pathway compromises the structural integrity of the fungal cell membrane, leading to cell death nano-ntp.com.
Against bacteria, imidazole derivatives can disrupt the cell membrane, leading to increased permeability and leakage of essential cellular components nano-ntp.com. They can also interfere with nucleic acid synthesis nano-ntp.com. For nitroimidazole derivatives, the mechanism involves the reduction of the nitro group to form a short-lived nitro radical anion, which can inhibit DNA synthesis and cause DNA strand breaks nih.gov.
In the context of antifungal activity, some piperidine-4-carbohydrazide derivatives have been shown to inhibit succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain nih.gov. Molecular docking studies have revealed that these compounds can bind to the active pocket of SDH nih.gov.
Anti-inflammatory Properties and Related Biological Responses
The 4-(1H-imidazol-4-yl)piperidine scaffold is also a promising starting point for the development of anti-inflammatory agents. Inflammation is a complex biological response, and its dysregulation is associated with numerous diseases nih.gov.
A novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative was identified with good anti-inflammatory activity. Further design and synthesis led to compounds that exhibited potent inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages nih.gov. One of these derivatives displayed more potent in vivo anti-inflammatory activity than ibuprofen (B1674241) in a xylene-induced ear edema model in mice nih.gov.
The mechanism underlying these anti-inflammatory effects often involves the modulation of key inflammatory signaling pathways. For example, the aforementioned potent derivative was found to restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB in LPS-stimulated macrophages, indicating an inhibitory effect on the NF-κB signaling pathway nih.gov.
Furthermore, as discussed in the anticancer section, the inhibition of the NLRP3 inflammasome by certain 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives represents a significant anti-inflammatory mechanism researchgate.net. By inhibiting the activation of the NLRP3 inflammasome, these compounds can reduce the release of pro-inflammatory cytokines IL-1β and IL-18, which play a central role in various inflammatory diseases nih.govfrontiersin.org.
Other Investigated Biological Activities (e.g., antiviral, antidiabetic, anti-HIV activity)
While comprehensive studies on the specific biological activities of 4-(1H-imidazol-4-yl)piperidine are not extensively documented in publicly available research, the core scaffold of imidazole and piperidine moieties is a cornerstone in the development of a wide array of therapeutic agents. Researchers have synthesized and investigated numerous derivatives incorporating these heterocyclic systems, revealing significant potential in antiviral, antidiabetic, and anti-HIV applications. This section focuses on the pharmacological profiles of such derivatives, highlighting their mechanism of action and research findings.
Anti-HIV Activity
The piperidine ring, in conjunction with various heterocyclic systems, is a key structural component in the design of potent anti-HIV agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs). These inhibitors play a crucial role in antiretroviral therapy by allosterically binding to and inhibiting the activity of HIV-1 reverse transcriptase, an enzyme essential for viral replication.
One notable area of research involves piperidine-substituted diarylpyrimidines and related analogues. For instance, a series of indazolyl-substituted piperidin-4-yl-aminopyrimidines (IPAPYs) were designed and synthesized as potent HIV-1 NNRTIs. nih.gov These compounds demonstrated excellent activity against wild-type HIV-1, with some derivatives exhibiting EC50 values in the low nanomolar range. nih.gov Notably, compound 5q from this series was identified as a highly potent inhibitor against wild-type HIV-1 with an EC50 of 6.4 nM. nih.gov Furthermore, this compound retained significant potency against several NNRTI-resistant mutant strains, including K103N, Y181C, and E138K. nih.gov Molecular docking studies have suggested that these compounds bind to the non-nucleoside inhibitor binding pocket of the HIV-1 reverse transcriptase. nih.gov
Another study focused on piperidine-substituted thiazolo[5,4-d]pyrimidine (B3050601) derivatives, which also showed promise as HIV-1 reverse transcriptase inhibitors with good ADME (absorption, distribution, metabolism, and excretion) properties.
| Compound Series | Target | Key Findings | Potency (EC50) |
|---|---|---|---|
| Indazolyl-substituted piperidin-4-yl-aminopyrimidines (IPAPYs) | HIV-1 Reverse Transcriptase (NNRTI) | Potent activity against wild-type and resistant HIV-1 strains. nih.gov | Compound 5q : 6.4 nM (Wild-Type HIV-1) nih.gov |
| Piperidine-substituted thiazolo[5,4-d]pyrimidines | HIV-1 Reverse Transcriptase | Identified as potential orally bioavailable inhibitors. | Data not specified in the provided context. |
Antiviral Activity
The imidazole and piperidine scaffolds are present in various compounds investigated for broader antiviral activities against a range of DNA and RNA viruses. The versatility of these heterocyclic rings allows for structural modifications that can lead to potent and selective antiviral agents.
Research has shown that derivatives of N-substituted piperidines exhibit efficacy against influenza A viruses. nih.gov For example, newly synthesized hydrochlorides of fluorobenzoic acid esters of N-substituted piperidines were found to be effective against the influenza A/Swine/Iowa/30 (H1N1) virus in vitro. nih.gov
Furthermore, imidazole derivatives have been evaluated against a panel of viruses. nih.gov Seventy-six 2-phenylbenzimidazole (B57529) analogues were screened, showing good antiviral activity against Coxsackie B2 virus (CVB-2), Bovine Viral Diarrhea Virus (BVDV), Sindbis virus (Sb-1), Herpes Simplex Virus-1 (HSV-1), and Yellow Fever Virus (YFV). nih.gov Specifically, certain compounds showed promising inhibitory activity against BVDV with EC50 values in the low micromolar range. nih.gov
| Compound Series | Virus Target | Key Findings |
|---|---|---|
| N-substituted piperidine derivatives | Influenza A/H1N1 virus | Showed antiviral efficacy in in vitro models. nih.gov |
| 2-Phenylbenzimidazole analogues | BVDV, CVB-2, Sb-1, HSV-1, YFV | Demonstrated a broad spectrum of antiviral activity. nih.gov |
Antidiabetic Activity
Derivatives containing imidazole and piperidine rings have also been explored for their potential in managing diabetes mellitus. The mechanisms of action for these compounds vary, including the inhibition of enzymes like α-amylase and dipeptidyl peptidase-4 (DPP-4).
A study on a novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine , revealed potent α-amylase inhibitory activity. nih.gov This compound demonstrated a 97.30% inhibition of the α-amylase enzyme in vitro, which was significantly higher than the standard drug acarbose (B1664774) (61.66%). nih.gov Inhibition of α-amylase is a therapeutic strategy to delay carbohydrate digestion and reduce postprandial hyperglycemia.
In another line of research, a new imidazole chloro derivative, 2-(2-benzylidenehydrazinyl)-5,5-diphenyl-1,5-dihydro-4H-imidazol-4-one , was evaluated for its antidiabetic activity in alloxan-induced diabetic rats. Administration of this compound led to a significant decrease in blood glucose levels. Additionally, piperazine sulphonamide derivatives have been investigated as DPP-4 inhibitors, which is a validated target for the treatment of type 2 diabetes. pensoft.net Certain derivatives showed promising in vitro DPP-4 inhibitory activity. pensoft.net
| Compound/Series | Mechanism of Action | Key Findings |
|---|---|---|
| 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | α-amylase inhibition | Showed 97.30% inhibition of α-amylase in vitro. nih.gov |
| 2-(2-benzylidenehydrazinyl)-5,5-diphenyl-1,5-dihydro-4H-imidazol-4-one | Lowering blood glucose | Significantly reduced blood glucose levels in diabetic rats. |
| Piperazine sulphonamide derivatives | DPP-4 inhibition | Exhibited in vitro inhibitory activity against DPP-4. pensoft.net |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Quantitative and Qualitative Correlation of Structural Modifications with Biological Potency and Selectivity
The biological activity of 4-(1H-imidazol-4-yl)piperidine derivatives is highly sensitive to substitutions on both the imidazole (B134444) and piperidine (B6355638) rings, as well as the nature of the linker connecting these moieties to other parts of the molecule.
The imidazole ring is an amphoteric and polar structure, which can participate in hydrogen bonding and other electrostatic interactions. nih.govresearchgate.net Its aromatic nature also allows for π-π stacking interactions. nih.gov The specific substitution patterns on the imidazole ring can fine-tune these properties. For example, the introduction of different substituents can alter the pKa of the imidazole nitrogen atoms, thereby influencing the ionization state of the molecule at physiological pH and its ability to interact with receptor binding sites. researchgate.net
| Substitution Position | Substituent Type | Observed Effect on Biological Outcome | Reference Compound Class |
|---|---|---|---|
| N1 or N3 | Alkylation | Can modulate receptor affinity and selectivity. | Histamine (B1213489) H3 Antagonists |
| C2 | Bulky groups | May decrease potency due to steric hindrance. | General Imidazole Derivatives |
| C5 | Electron-withdrawing groups | Can alter the electronic properties and binding interactions. | General Imidazole Derivatives |
The piperidine ring serves as a versatile scaffold in drug design, and its conformation plays a significant role in receptor binding and efficacy. researchgate.netmdpi.com The chair conformation is generally the most stable, but the presence of bulky substituents can influence the conformational equilibrium. nih.gov Molecular dynamics simulations have shown that a chair-adopting N-piperidinyl-linker is preferable for optimizing ligand-protein interactions in certain contexts. nih.gov
Substitutions on the piperidine ring can dramatically alter the pharmacological properties of the parent compound. For instance, in a series of histamine H3 and sigma-1 receptor antagonists, the piperidine moiety was identified as a critical structural element for dual activity. nih.gov Replacing the piperidine with a piperazine (B1678402) ring significantly impacted the affinity for the sigma-1 receptor. nih.gov Furthermore, the introduction of unsaturation in the piperidine ring has been shown to increase potency in certain series of compounds.
In the development of novel anti-inflammatory agents based on a 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold, specific substitutions on the piperidine nitrogen were explored. nih.gov The attachment of various functional groups led to compounds with potent inhibitory activity on nitric oxide and TNF-α production. nih.gov
| Substitution Position | Substituent | Effect on Receptor Binding/Efficacy | Target/Compound Class |
|---|---|---|---|
| N1 | Alkyl chains with functional groups | Modulates potency and selectivity. | Histamine H3 Antagonists |
| C4 | Phenyl group | Can enhance affinity for opioid receptors. nih.gov | Delta-Opioid Agonists nih.gov |
| - | Introduction of unsaturation | Can lead to a tenfold increase in potency. | Anti-trypanosomal agents |
The linker connecting the 4-(1H-imidazol-4-yl)piperidine core to other molecular fragments is a key determinant of binding affinity and selectivity. The length and flexibility of this linker can dictate the optimal positioning of the pharmacophoric groups within the receptor's binding pocket.
In the development of fluorescent ligands for the histamine H1 receptor, the optimization of a peptide linker was systematically explored. nih.govresearchgate.net Varying the amino acid composition of the linker resulted in a 10-fold improvement in affinity, highlighting the sensitivity of receptor binding to the linker's structure. nih.gov Similarly, for novel histamine H3 receptor antagonists, a two-methylene linker was found to be optimal for connecting the piperidine ring to a substituted aniline (B41778) amide. nih.gov
Attempts to modify the linker in a series of N-piperidinyl-benzimidazolone derivatives by replacing a urea (B33335) function or altering the N-piperidinyl spacer were largely unsuccessful, indicating that in some cases, the linker's structure is highly constrained for optimal activity. nih.gov
Rational Design and Lead Optimization Strategies for Enhanced Pharmacological Profiles
Rational drug design and lead optimization are iterative processes that leverage SAR data to improve the pharmacological properties of a compound. For derivatives of 4-(1H-imidazol-4-yl)piperidine, these strategies have been employed to enhance potency, selectivity, and pharmacokinetic profiles.
A common strategy involves the systematic modification of a lead compound to explore the chemical space around it. For example, based on an initial hit from a screening library, two series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were designed and synthesized as novel anti-inflammatory agents. nih.gov This led to the identification of a compound with more potent in vivo anti-inflammatory activity than ibuprofen (B1674241). nih.gov
Another approach is fragment-based drug design (FBDD), where small molecular fragments are identified that bind to the target, and then grown or linked together to create a more potent ligand. This strategy was used in the design of novel EGFR inhibitors.
Lead optimization also focuses on improving physicochemical properties to enhance drug-likeness. This can involve modifying parts of the molecule to improve solubility, metabolic stability, and cell permeability, while maintaining or improving the desired biological activity.
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a powerful computational tool in ligand-based drug design, used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.comresearchgate.net A pharmacophore model can be generated from a set of active compounds, even in the absence of a receptor structure.
This approach has been successfully applied to the discovery of inhibitors for various targets. For instance, a 3D QSAR pharmacophore model was generated for topoisomerase I inhibitors, which was then used to screen a large database of compounds to identify novel potential inhibitors. nih.gov The pharmacophore model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, arranged in a specific 3D orientation.
Once a pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening of compound libraries to identify new molecules that fit the model and are therefore likely to be active. This method allows for the rapid and cost-effective identification of promising lead compounds for further development.
Target-Based Drug Design Approaches for Selective Modulation
When the three-dimensional structure of the biological target is known, target-based drug design approaches can be employed for the selective modulation of its activity. This often involves molecular docking simulations to predict the binding mode and affinity of a ligand within the receptor's active site.
In the design of antagonists for the GPR55 receptor, docking of potential compounds into a model of the receptor was used to guide the synthesis of analogues. This approach helped in understanding the binding pocket and informed the structure-activity relationships.
For EGFR inhibitors, a combination of computational design and synthesis was used to develop a novel series of compounds. rsc.org Molecular modeling studies can also help to explain the observed biological activity. For example, docking studies of tubulin polymerization inhibitors revealed that the most active compound binds to the colchicine (B1669291) binding site of tubulin. rsc.org
By analyzing the interactions between the ligand and the amino acid residues in the binding site, specific modifications can be proposed to enhance binding affinity and selectivity. This structure-guided approach is a cornerstone of modern drug discovery and has been instrumental in the development of highly potent and selective drugs.
Emerging Research Directions and Future Perspectives in 4 1h Imidazol 4 Yl Piperidine Research
Development of Next-Generation Analogues with Improved Biological Profiles
A primary focus of current research is the rational design and synthesis of next-generation analogues of 4-(1H-imidazol-4-yl)piperidine. The goal is to enhance therapeutic efficacy by improving key pharmacological parameters such as potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in guiding the modification of the core scaffold to achieve these desired profiles.
Researchers have explored various modifications to the 4-(1H-imidazol-4-yl)piperidine core. For instance, the introduction of different substituents on the piperidine (B6355638) nitrogen, the imidazole (B134444) ring, or the piperidine ring itself can significantly impact biological activity. One study reported the discovery of novel histamine (B1213489) H3 receptor antagonists based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. nih.gov The attachment of a substituted aniline (B41778) amide to the piperidine via a two-methylene linker resulted in highly potent compounds. nih.gov Similarly, a series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives were developed as a novel class of selective delta-opioid agonists, demonstrating that modifications at the 4-position of the piperidine ring can drastically change the therapeutic target. nih.gov
These strategic modifications aim to optimize interactions with the biological target, reduce off-target effects, and improve metabolic stability, ultimately leading to compounds with superior therapeutic potential.
Table 1: Examples of Next-Generation Analogues and Their Improved Properties
| Core Scaffold Modification | Target | Improved Biological Profile |
|---|---|---|
| Attachment of substituted aniline amide to piperidine N via a linker | Histamine H3 Receptor | Increased potency as an antagonist nih.gov |
| Addition of a phenyl group at the 4-position of piperidine | Delta-Opioid Receptor | High potency and selectivity as an agonist nih.gov |
| Bioisosteric replacement of pyridine (B92270) ring in known inhibitors | Glycine Transporter 1 (GlyT1) | High potency and selectivity as an inhibitor rsc.org |
Integration with Advanced High-Throughput Screening and Omics Technologies
The integration of modern drug discovery platforms is set to accelerate research into 4-(1H-imidazol-4-yl)piperidine derivatives. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of these compounds against a multitude of biological targets, significantly speeding up the identification of promising lead molecules.
Beyond HTS, "omics" technologies are providing unprecedented insights into the mechanisms of action of these compounds. nih.govfrontiersin.orgprnewswire.com These technologies enable a systems-level understanding of how a drug candidate affects a biological system.
Genomics can help identify genetic factors that may influence a patient's response to a particular derivative.
Proteomics can be used to identify the direct protein targets of a compound and to understand its impact on cellular signaling pathways. nih.gov
Metabolomics analyzes changes in metabolic pathways, offering clues about the compound's physiological effects and potential toxicity. nih.gov
By combining these omics approaches, researchers can build comprehensive molecular profiles of 4-(1H-imidazol-4-yl)piperidine analogues, facilitating a more targeted and effective drug development process. nih.gov This integrated approach moves beyond traditional single-target drug discovery, embracing the complexity of biological systems to uncover novel therapeutic opportunities. nih.gov
Table 2: Application of Omics Technologies in 4-(1H-Imidazol-4-yl)piperidine Research
| Omics Technology | Application in Drug Discovery | Potential Insights |
|---|---|---|
| Genomics | Identifying genetic biomarkers for patient stratification. | Predicting patient response and tailoring treatments. |
| Proteomics | Target identification and validation; pathway analysis. | Understanding mechanism of action and off-target effects. nih.gov |
| Transcriptomics | Analyzing changes in gene expression upon compound treatment. | Elucidating downstream effects and identifying potential toxicity pathways. nih.gov |
| Metabolomics | Assessing the impact on cellular metabolism. | Revealing physiological effects and identifying biomarkers of efficacy or toxicity. nih.gov |
Exploration of Novel Therapeutic Indications and Disease Models
While initially investigated for specific targets, the versatile 4-(1H-imidazol-4-yl)piperidine scaffold is being explored for a widening range of therapeutic applications. The structural motifs present in these compounds allow them to interact with a variety of biological targets, opening up new avenues for treating different diseases.
For example, derivatives have been investigated as:
Histamine H3 receptor antagonists for neurological disorders. nih.gov
Selective delta-opioid agonists for conditions like pain and depression. nih.gov
Glycine transporter 1 (GlyT1) inhibitors as a potential treatment for schizophrenia. rsc.org
Glutaminyl cyclase (QC) isoenzyme inhibitors for cancer therapy, based on the discovery that upregulated isoQC contributes to tumor development. nih.gov
The exploration of these novel indications is supported by the use of sophisticated and relevant disease models. In vivo studies, such as the use of phencyclidine-induced models in mice to test cognitive and behavioral effects, are crucial for validating the therapeutic potential of these compounds for complex disorders like schizophrenia. rsc.org As our understanding of disease biology grows, so will the opportunities to repurpose or develop new 4-(1H-imidazol-4-yl)piperidine derivatives for a host of unmet medical needs.
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and their application to 4-(1H-imidazol-4-yl)piperidine research holds immense promise. semanticscholar.orgnih.govnih.gov These computational tools can process vast amounts of chemical and biological data to identify patterns that are not apparent to human researchers.
Key applications of AI and ML in this context include:
Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data to predict the biological activity of novel, untested analogues, thereby prioritizing the synthesis of the most promising compounds. semanticscholar.org
De Novo Drug Design: Generative AI models can design entirely new molecules based on the 4-(1H-imidazol-4-yl)piperidine scaffold that are optimized for specific properties, such as high target affinity and low predicted toxicity. nih.gov
ADMET Prediction: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to identify and eliminate candidates with unfavorable pharmacokinetic profiles early in the discovery process.
Virtual Screening: Deep learning and other ML techniques can rapidly screen massive virtual libraries of compounds to identify those most likely to interact with a specific biological target. youtube.com
By integrating AI and ML into the design-synthesize-test cycle, researchers can navigate the vast chemical space more efficiently, reducing the time and cost associated with bringing a new drug to market. nih.gov
Implementation of Sustainable and Green Chemistry Principles in Synthetic Methodologies
There is a growing emphasis within the pharmaceutical industry on developing synthetic routes that are not only efficient but also environmentally sustainable. researchgate.net The principles of green chemistry aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. arkat-usa.org
For the synthesis of 4-(1H-imidazol-4-yl)piperidine and its derivatives, green chemistry approaches could include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). arkat-usa.org
Catalysis: Employing highly efficient and recyclable catalysts, including metal catalysts, organocatalysts, or biocatalysts (enzymes), to drive reactions under milder conditions. nih.gov
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or mechanochemistry (grinding), which can reduce reaction times and energy consumption compared to conventional heating. strath.ac.uk
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of by-products and waste. nih.gov
By adopting these sustainable practices, the chemical synthesis of these valuable compounds can be made safer, more cost-effective, and less harmful to the environment, aligning the advancement of medicine with the principles of environmental stewardship. researchgate.net
Q & A
Q. What are the established synthetic routes for preparing 4-(1H-imidazol-4-yl)piperidine derivatives, and what reaction conditions are critical for success?
- Methodological Answer : The synthesis typically involves multi-step pathways, such as:
- Alkylation/arylation : Introducing substituents via nucleophilic substitution or coupling reactions. For example, fluorophenyl groups can be added using electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) under anhydrous conditions .
- Cyclization : Forming the imidazole ring via condensation reactions (e.g., using aldehydes and ammonium acetate) at elevated temperatures (80–120°C) .
- Purification : Chromatography (e.g., silica gel) or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high purity .
Key factors include solvent choice (e.g., DMF for polar intermediates), temperature control, and catalyst selection (e.g., palladium for cross-coupling) .
Q. How can researchers confirm the structural integrity of 4-(1H-imidazol-4-yl)piperidine derivatives using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for imidazole proton signals at δ 7.5–8.5 ppm and piperidine protons at δ 1.5–3.0 ppm. Splitting patterns confirm substituent positions .
- ¹³C NMR : Imidazole carbons appear at δ 120–140 ppm, while piperidine carbons range from δ 20–60 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 177.1024 for C₈H₁₁N₃) and fragmentation patterns .
- IR Spectroscopy : Absorbance bands for N-H stretches (~3200 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) confirm functional groups .
Q. What preliminary assays are recommended to evaluate the biological activity of 4-(1H-imidazol-4-yl)piperidine derivatives?
- Methodological Answer :
- Enzyme Inhibition : Use kinetic assays (e.g., fluorescence-based) to test inhibition of kinases (e.g., p38 MAP kinase) at varying concentrations (IC₅₀ calculations) .
- Cell Viability : MTT assays assess cytotoxicity in cancer cell lines (e.g., IC₅₀ values <10 µM suggest therapeutic potential) .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 4-(1H-imidazol-4-yl)piperidine derivatives across studies?
- Methodological Answer :
- Comparative Analysis : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables like solvent effects (DMSO vs. aqueous solutions) .
- Structural Analogues : Synthesize derivatives with modified substituents (e.g., fluorophenyl vs. methyl groups) to assess structure-activity relationships (SAR) .
- Dose-Response Curves : Use Hill slope analysis to differentiate partial agonists from full antagonists in receptor-binding studies .
Q. What computational strategies are effective for predicting the reactivity and stability of 4-(1H-imidazol-4-yl)piperidine in drug design?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electron density maps and reactive sites (e.g., nucleophilic imidazole nitrogen) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) to evaluate binding stability over 100-ns trajectories .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >30%) and blood-brain barrier penetration (logBB >0.3) .
Q. How can stereochemical challenges during synthesis be addressed to optimize enantiomeric purity?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers (resolution >1.5) .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to induce >90% enantiomeric excess (ee) .
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives enhances enantiopurity (>99% ee) .
Q. What experimental designs are optimal for studying the metabolic stability of 4-(1H-imidazol-4-yl)piperidine derivatives?
- Methodological Answer :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
- CYP450 Inhibition Screening : Fluorescent probes (e.g., CYP3A4) identify enzyme inhibition (IC₅₀ <1 µM indicates high risk) .
- LC-MS/MS Metabolite Profiling : Identify phase I/II metabolites using fragmentation patterns (e.g., glucuronide adducts at m/z +176) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
